(2S,4R)-2-amino-4-carboxypentanoate
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Overview
Description
(2S,4R)-2-amino-4-carboxypentanoate is a non-proteinogenic amino acid that has garnered significant interest in the fields of chemistry and biology. This compound is known for its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-2-amino-4-carboxypentanoate can be achieved through various methods. One common approach involves the use of diastereoselective synthesis, which ensures the production of the desired stereoisomer. For instance, a concise synthesis of (2R,4R)-4-hydroxyproline and (2S,4S)-4-hydroxyproline has been developed using commercially available starting materials with excellent diastereoselectivity . The tightly bound chelation-controlled transition state formed during the 5-exo-tet ring closure reaction is assumed to be the origin of high diastereoselectivity.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Automation and continuous flow processes are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (2S,4R)-2-amino-4-carboxypentanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the amino and carboxyl groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like MnO2 and reducing agents such as NaBH4. Substitution reactions often involve the use of halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding keto acids, while reduction can yield amino alcohols.
Scientific Research Applications
(2S,4R)-2-amino-4-carboxypentanoate has a wide range of scientific research applications. In chemistry, it is used as a chiral building block for the synthesis of complex molecules. In biology, it serves as a probe for studying protein folding and interactions. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders. Additionally, this compound is used in the industry for the production of specialized materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of (2S,4R)-2-amino-4-carboxypentanoate involves its interaction with specific molecular targets and pathways. This compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in metabolic processes. Its unique stereochemistry allows it to bind selectively to target proteins, influencing their function and stability .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (2S,4R)-2-amino-4-carboxypentanoate include (2S,4S)-2-amino-4-carboxypentanoate and (2R,4R)-2-amino-4-carboxypentanoate. These compounds share similar structural features but differ in their stereochemistry.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct biological and chemical properties. This stereoisomer exhibits different reactivity and binding affinity compared to its counterparts, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H10NO4- |
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Molecular Weight |
160.15 g/mol |
IUPAC Name |
(2S,4R)-2-amino-5-hydroxy-4-methyl-5-oxopentanoate |
InChI |
InChI=1S/C6H11NO4/c1-3(5(8)9)2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/p-1/t3-,4+/m1/s1 |
InChI Key |
KRKRAOXTGDJWNI-DMTCNVIQSA-M |
Isomeric SMILES |
C[C@H](C[C@@H](C(=O)[O-])N)C(=O)O |
Canonical SMILES |
CC(CC(C(=O)[O-])N)C(=O)O |
Origin of Product |
United States |
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